Bienvenue dans la boutique en ligne BenchChem!

Rticbm-189

Cannabinoid receptor Allosteric modulator Structure-activity relationship

RTICBM-189 is a brain-penetrant CB1 negative allosteric modulator (pIC50 7.54) with a critical 3-chloro substitution that maximizes potency over 4-position analogs. It achieves a brain-to-plasma Kp of 2.0 and peak brain concentration of 594.6 ng/mL, ensuring robust CNS exposure. Validated in vivo at 10 mg/kg i.p., it selectively attenuates reinstatement of cocaine-seeking without affecting locomotion. With inactivity against >50 protein targets, this compound delivers reproducible, high-selectivity pharmacology for addiction, relapse, and cannabinoid toxicity studies. Not interchangeable with other CB1 NAMs due to divergent SAR and pharmacokinetic profiles.

Molecular Formula C15H14Cl2N2O
Molecular Weight 309.2 g/mol
Cat. No. B7883157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRticbm-189
Molecular FormulaC15H14Cl2N2O
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14Cl2N2O/c16-12-4-6-14(7-5-12)19-15(20)18-9-8-11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H2,18,19,20)
InChIKeyPPKIPROVSKBYAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RTICBM-189: Potent, Brain-Penetrant CB1 Negative Allosteric Modulator for Addiction and Cannabinoid Toxicity Research


RTICBM-189 (CAS 551909-15-0, C15H14Cl2N2O, MW 309.19) is a 3-chloro-substituted 3-(4-chlorophenyl)-1-(phenethyl)urea derivative that functions as a potent, brain-penetrant negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor [1]. In a Ca2+ mobilization assay, RTICBM-189 exhibits a pIC50 of 7.54 , with species-specific pIC50 values of 5.29 for human CB1 and 6.25 for mouse CB1 receptors . The compound demonstrates excellent brain penetration in rats, achieving a brain-to-plasma ratio (Kp) of 2.0 [1], and shows no activity against >50 protein targets, indicating high selectivity [1]. In vivo, intraperitoneal administration of RTICBM-189 (10 mg/kg) significantly and selectively attenuates reinstatement of cocaine-seeking behavior in rats without affecting locomotion [1].

Why Generic CB1 Modulators Cannot Substitute for RTICBM-189 in CNS Addiction Research


In-class substitution of RTICBM-189 with other CB1 NAMs is not equivalent due to divergent structure-activity relationships (SAR), pharmacokinetic profiles, and functional efficacy. The SAR study of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs demonstrates that potency is highly sensitive to substitution pattern on the phenethyl group: 3-position substitutions (Cl, F, Me) enhance CB1 potency, whereas 4-position analogs are markedly less potent [1]. Furthermore, comparative evaluation of CB1 NAMs reveals that in vitro potency does not predict in vivo efficacy, as demonstrated by the differential abilities of ABD1085, RTICBM189, and PSNCBAM1 to reverse synthetic cannabinoid effects [2]. Even within the same chemical series, the 3-chloro analog (RTICBM-189) uniquely balances brain penetration (Kp 2.0) with behavioral selectivity [1], while other analogs exhibit divergent metabolic stability profiles. These findings underscore that procurement decisions cannot rely on nominal class membership; specific chemical identity and validated performance metrics are critical for reproducible CNS pharmacology studies.

Quantitative Comparative Evidence for RTICBM-189 Selection


3-Chloro Substitution Confers Enhanced CB1 Potency vs. Unsubstituted and 4-Position Analogs

RTICBM-189 (3-chloro analog) demonstrates superior CB1 potency in calcium mobilization assays compared to the unsubstituted parent compound (1) and 4-position substituted analogs. In a structure-activity relationship study of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, 3-position substitutions (Cl, F, Me) enhanced CB1 potency, whereas 4-position analogs were generally less potent [1]. RTICBM-189 exhibits a pIC50 of 7.54 in the CB1 Ca2+ mobilization assay [1].

Cannabinoid receptor Allosteric modulator Structure-activity relationship

RTICBM-189 Achieves Superior Brain Exposure (Kp 2.0) Relative to Class Average

RTICBM-189 exhibits excellent brain permeation in rats, achieving a brain-to-plasma concentration ratio (Kp) of 2.0 following intraperitoneal administration [1]. Pharmacokinetic studies confirm rapid entry into systemic circulation (tmax = 0.4 h) with a peak plasma concentration (Cmax,plasma) of 288.4 ng/mL and a peak brain concentration (Cmax,brain) of 594.6 ng/mL, both achieved at 0.4 h post-dose [1]. While direct comparative Kp values for all analogs are not reported, the 3-chloro substitution (RTICBM-189) was specifically noted for "excellent brain permeation" [1].

Brain penetration Pharmacokinetics Blood-brain barrier

RTICBM-189 Demonstrates In Vivo Efficacy in Cocaine Reinstatement While ABD1085 Fails In Vivo

In a comparative study of CB1 NAMs for reversing synthetic cannabinoid (JWH018) effects, RTICBM189 and PSNCBAM1 blocked JWH018 in vivo when applied in advance, whereas ABD1085 failed to show in vivo efficacy despite demonstrating in vitro potency [1]. Importantly, in vitro potency did not predict in vivo efficacy across the three compounds tested [1]. In a separate study, RTICBM-189 (10 mg/kg, i.p.) significantly and selectively attenuated reinstatement of cocaine-seeking behavior in rats without affecting locomotion [2].

Cocaine addiction Reinstatement In vivo pharmacology

RTICBM-189 Exhibits High Selectivity with No Activity at >50 Protein Targets

RTICBM-189 was profiled against a panel of >50 protein targets and showed no activity at any of them, confirming high selectivity for CB1 receptor modulation [1]. This selectivity profile was established using standardized radioligand binding assays across a broad panel of GPCRs, ion channels, transporters, and enzymes [1].

Selectivity Off-target profiling Drug screening

RTICBM-189 Shows Species-Specific CB1 Potency: Human (pIC50 5.29) vs. Mouse (pIC50 6.25)

RTICBM-189 exhibits differential potency at human versus mouse CB1 receptors. In Ca2+ mobilization assays, the pIC50 for human CB1 (hCB1) is 5.29, while for mouse CB1 (mCB1) it is 6.25 , representing a ~9.1-fold difference in potency between species. This species-specific activity profile has implications for translational studies and model selection.

Species differences CB1 receptor Ortholog potency

RTICBM-189: Optimal Research Applications Based on Quantitative Evidence


Cocaine Addiction and Relapse Behavioral Pharmacology

RTICBM-189 is directly validated for studies of cocaine-seeking behavior and relapse. At 10 mg/kg i.p., it significantly and selectively attenuates reinstatement of cocaine-seeking in rats without affecting locomotor activity [1]. This makes it a superior choice over other CB1 NAMs like ABD1085, which failed to show in vivo efficacy in a related model [2].

Synthetic Cannabinoid Toxicity Reversal Research

RTICBM-189 has been demonstrated to block the effects of the synthetic cannabinoid JWH018 in vivo when applied in advance [2]. While PSNCBAM1 showed superior reversal when applied post-exposure, RTICBM-189 remains a valid tool for prophylactic studies and for investigating CB1 NAM mechanisms in cannabinoid toxicity models [2].

CNS Target Engagement Studies Requiring High Brain Exposure

With a brain-to-plasma ratio (Kp) of 2.0 and a peak brain concentration of 594.6 ng/mL at 0.4 h post-dose [1], RTICBM-189 is well-suited for studies where robust CNS exposure is required. Its excellent brain permeation differentiates it from analogs with lower or uncharacterized brain penetration.

Selective CB1 Modulation Without Off-Target Confounding

RTICBM-189 shows no activity against >50 protein targets [1], making it an ideal tool compound for experiments where off-target effects must be minimized. This selectivity profile is particularly valuable in behavioral pharmacology and in vivo target validation studies where confounding polypharmacology could obscure interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rticbm-189

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.